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Introduction
The advent of super-resolution microscopy has broken the diffraction barrier of light, enabling

the visualization of subcellular structures with nanoscale precision.[1][2][3] A cornerstone of

these techniques, particularly localization-based methods like Stochastic Optical

Reconstruction Microscopy (STORM), is the use of specific, bright, and photoswitchable

fluorophores.[3][4] Cy5-PEG2-TCO is a powerful tool in this domain, combining the well-

characterized photoswitching properties of the Cy5 dye with a versatile bioorthogonal labeling

strategy.

This molecule consists of three key parts:

Cy5: A far-red fluorophore known for its excellent photoswitching characteristics, high photon

output, and minimal spectral overlap with cellular autofluorescence. It is one of the most

reliable dyes for dSTORM.

PEG2 Linker: A short polyethylene glycol linker that enhances the solubility of the molecule

in aqueous buffers and provides spatial separation between the dye and the target

biomolecule, reducing potential steric hindrance.

TCO (trans-cyclooctene): A strained alkene that serves as a highly reactive handle for

bioorthogonal chemistry. It participates in an exceptionally fast and specific inverse-electron-
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demand Diels-Alder (IEDDA) reaction with a tetrazine (Tz) partner. This "click chemistry"

reaction is biocompatible, proceeding rapidly at physiological temperatures and pH without

the need for a catalyst.

The TCO-tetrazine ligation strategy allows for a two-step labeling process. First, a biomolecule

of interest (e.g., a protein or antibody) is modified with a tetrazine group. Then, the cells or

tissue are treated with Cy5-PEG2-TCO, which specifically and covalently attaches the Cy5 dye

to the tetrazine-tagged target. This pre-targeting approach is highly efficient and helps improve

the signal-to-noise ratio by allowing unbound reagents to be washed away before introducing

the fluorophore.

Application: Super-Resolution Imaging (STORM)
Cy5-PEG2-TCO is particularly well-suited for dSTORM (direct STORM). In this technique, a

single far-red laser (e.g., 647 nm) is used to excite Cy5 and, at high power, drive it into a stable

dark state. The stochastic return of individual Cy5 molecules to the fluorescent "on" state is

then captured over thousands of frames. The precise center of each isolated molecule is

determined by fitting its image to a Gaussian function. A composite super-resolution image is

then constructed by plotting the coordinates of all localized molecules. The quality of dSTORM

imaging relies on fluorophores with robust photoswitching behavior, a requirement that Cy5

fulfills excellently.

Quantitative Data Summary
The performance of Cy5-PEG2-TCO in super-resolution applications is underpinned by the

kinetics of the TCO-tetrazine ligation and the photophysical properties of the Cy5 dye.
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Parameter Value
Significance in
Super-Resolution

Source

TCO-Tetrazine

Ligation

Second-Order Rate

Constant (k₂)
10³ - 10⁶ M⁻¹s⁻¹

Extremely fast kinetics

allow for efficient

labeling at low,

physiologically

compatible

concentrations,

leading to high

labeling density.

Reaction Conditions
pH 6-9, Room Temp /

37°C

Reaction proceeds

under biocompatible

conditions, making it

ideal for live-cell

labeling.

Cy5 Photophysics

(Post-Ligation)

Excitation Maximum

(λex)
~650 nm

Well-matched to

common 640-647 nm

lasers used in

STORM setups.

Emission Maximum

(λem)
~670 nm

Emission in the far-red

spectrum minimizes

cellular

autofluorescence,

improving signal-to-

noise.
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Photostability Good

Cy5 is a relatively

photostable dye

suitable for

demanding imaging

applications.

Photoswitching

Properties
Excellent for dSTORM

Can be reversibly

switched between a

fluorescent "on" state

and a stable dark

state, which is the

fundamental principle

of STORM.

Photon Count per

Switch
High

A higher photon yield

per switching event

allows for more

precise localization of

the molecule,

improving final image

resolution.

Visualized Workflows
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Bioorthogonal Labeling with Cy5-PEG2-TCO

Step 1: Target Modification

Step 2: Wash & Label

Step 3: Imaging

Protein of Interest

Tetrazine-modified
Antibody / Ligand

Incubate

Wash unbound
Antibody / Ligand

Add Cy5-PEG2-TCO

TCO-Tetrazine
Ligation Occurs

Wash unbound
Cy5-PEG2-TCO

Perform Super-Resolution
Microscopy (STORM)

Click to download full resolution via product page

Caption: Workflow for two-step bioorthogonal labeling.
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dSTORM Imaging and Reconstruction Workflow

Data Acquisition

Data Processing

Image Reconstruction

Labeled Sample
on Microscope

Excite with high-power
647 nm laser to shelve

most Cy5 into dark state

Acquire thousands of frames,
capturing stochastic 'blinks'

of single molecules

Localize centroid of each
blink with sub-pixel precision

(e.g., Gaussian fitting)

Apply drift correction

Render final super-resolution
image from all localizations

Click to download full resolution via product page

Caption: General workflow for dSTORM imaging.
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Experimental Protocols
Protocol 1: Antibody Labeling with Tetrazine-NHS Ester
This protocol describes the modification of a primary antibody with a tetrazine moiety for

subsequent reaction with Cy5-PEG2-TCO.

Materials:

Primary antibody of interest

Methyl-tetrazine-PEG-NHS ester

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

1 M Sodium Bicarbonate (NaHCO₃)

Phosphate Buffered Saline (PBS), pH 7.4

Spin desalting columns

Procedure:

Antibody Preparation: Dissolve the antibody in PBS at a concentration of 1-5 mg/mL. If the

antibody storage buffer contains primary amines (e.g., Tris), exchange it for PBS using a spin

desalting column.

Reaction Setup: In a microcentrifuge tube, combine 100 µg of the antibody solution with 5 µL

of 1 M NaHCO₃ to raise the pH, which facilitates the NHS ester reaction.

Tetrazine-NHS Ester Preparation: Immediately before use, dissolve the Methyl-tetrazine-

PEG-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.

Labeling Reaction: Add a 10-20 fold molar excess of the tetrazine-NHS ester solution to the

antibody solution.

Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle

mixing.
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Purification: Remove the unreacted tetrazine-NHS ester by passing the solution through a

spin desalting column equilibrated with PBS.

Characterization & Storage: Determine the degree of labeling (DOL) via spectrometry if

possible. Store the tetrazine-labeled antibody at 4°C.

Protocol 2: Two-Step Cell Labeling and Imaging
This protocol details the labeling of a cellular target using the pre-targeting strategy followed by

STORM imaging.

Materials:

Cells cultured on high-precision coverslips (No. 1.5H)

Tetrazine-labeled antibody (from Protocol 1)

Cy5-PEG2-TCO

Anhydrous DMSO

Live-cell imaging medium or PBS

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

Permeabilization Buffer (for intracellular targets): 0.1% Triton X-100 in PBS

Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS

STORM Imaging Buffer (see recipe below)

Procedure:

Cell Preparation:

Fixation: Wash cells twice with PBS, then fix with 4% PFA for 10-15 minutes at room

temperature.

Washing: Wash three times with PBS for 5 minutes each.
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Permeabilization (if required): For intracellular targets, incubate with Permeabilization

Buffer for 10 minutes. Wash three times with PBS.

Blocking: Incubate with Blocking Buffer for 30-60 minutes to reduce non-specific antibody

binding.

Primary Labeling (Pre-targeting):

Dilute the tetrazine-labeled antibody in Blocking Buffer to a suitable concentration (e.g., 1-

10 µg/mL).

Incubate the cells with the diluted antibody for 60 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each to remove all unbound primary

antibody.

Secondary Labeling (Click Reaction):

Prepare a 1-5 µM solution of Cy5-PEG2-TCO in PBS from a concentrated DMSO stock.

Incubate the cells with the Cy5-PEG2-TCO solution for 15-30 minutes at room

temperature, protected from light.

Wash the cells three times with PBS for 5 minutes each to remove unreacted Cy5-PEG2-

TCO. The sample is now ready for imaging.

dSTORM Imaging:

Prepare the STORM Imaging Buffer immediately before use.

Mount the coverslip onto a microscope slide with a small volume of the imaging buffer.

Seal the edges to prevent oxygen from re-entering, as the buffer's efficacy depends on an

oxygen-depleted environment.

Place the sample on the STORM microscope.

Use a high-power 647 nm laser to induce photoswitching of the Cy5 dye.
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Acquire a long series of images (5,000-20,000 frames) at a high frame rate (e.g., 50-100

Hz).

Process the acquired data using appropriate localization microscopy software to

reconstruct the final super-resolution image.

STORM Imaging Buffer Recipe (Glox-based with thiol):

Buffer A: 10% (w/v) Glucose in PBS. (Store at 4°C)

Buffer B: GLOX enzyme solution. Dissolve 14 mg Glucose Oxidase and 50 µL Catalase

solution in 200 µL of PBS. (Aliquot and store at -20°C)

Thiol: 1 M β-mercaptoethanol (MEA) or Cysteamine (MEA) in water. (Prepare fresh)

To make 1 mL of final imaging buffer:

Start with 987 µL of Buffer A.

Add 3 µL of Buffer B.

Add 10 µL of 1 M MEA (final concentration 10 mM).

Mix gently and use immediately. The buffer is effective for 1-2 hours.

Conclusion
Cy5-PEG2-TCO is a highly effective and versatile probe for super-resolution microscopy. Its

utility stems from the robust photophysics of the Cy5 fluorophore and the rapid, specific, and

biocompatible nature of the TCO-tetrazine bioorthogonal ligation. This combination enables

high-density, specific labeling of targets within fixed or living cells, providing the necessary

foundation for generating high-quality STORM images with nanoscale resolution. The protocols

outlined here provide a framework for researchers to apply this powerful chemical tool to their

own biological questions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]

2. Super-resolution imaging in live cells - PMC [pmc.ncbi.nlm.nih.gov]

3. Super-resolution Microscopy Approaches for Live Cell Imaging - PMC
[pmc.ncbi.nlm.nih.gov]

4. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes & Protocols: Cy5-PEG2-TCO in
Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12376150#cy5-peg2-tco-in-super-resolution-
microscopy-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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